(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt
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Overview
Description
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a complex organic compound used primarily in peptide synthesis and pharmaceutical research. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, which are used to protect amino functions during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt typically involves the protection of amino groups using Boc and Cbz groups. The process begins with the amino acid precursor, which undergoes a series of protection and deprotection steps. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, while the Cbz group is introduced using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups using acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.
Substitution Reactions: Nucleophilic substitution reactions where the protected amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Cbz removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and substituted amino acid derivatives, which can be further used in peptide synthesis and other applications .
Scientific Research Applications
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is widely used in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Chemical Research: In the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups are stable under basic conditions but can be selectively removed under acidic conditions or by catalytic hydrogenation, respectively . This selective deprotection allows for the stepwise synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt .
- ®-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt .
Uniqueness
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is unique due to its dual protection strategy, which allows for greater control over the synthesis of peptides and proteins. The presence of both Boc and Cbz groups provides flexibility in the deprotection steps, making it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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